molecular formula C16H9FN6O B2441856 7-(4-fluorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 844655-72-7

7-(4-fluorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2441856
CAS No.: 844655-72-7
M. Wt: 320.287
InChI Key: YNWXTQOKFQIKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-fluorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C16H9FN6O and its molecular weight is 320.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

10-(4-fluorophenyl)-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN6O/c17-10-3-5-11(6-4-10)23-15-12(8-19-23)16-20-14(13-2-1-7-24-13)21-22(16)9-18-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWXTQOKFQIKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-fluorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo-pyrimidine derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on various research findings and case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • Pyrazolo[4,3-e][1,2,4]triazole core
  • Fluorophenyl group
  • Furan moiety

These structural elements contribute to its potential pharmacological properties. The presence of the fluorine atom in the phenyl ring enhances lipophilicity and may influence receptor binding affinity.

The mechanism of action of this compound is believed to involve:

  • Inhibition of specific enzymes : The compound may inhibit certain kinases or phosphatases involved in cancer cell proliferation.
  • Modulation of signaling pathways : It may affect pathways such as NF-κB and p53, which are crucial in apoptosis and cell survival.
  • Induction of apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels.

Anticancer Activity

Several studies have reported on the anticancer potential of pyrazolo-pyrimidine derivatives. For instance:

  • A study demonstrated that a structurally similar compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values lower than those of standard chemotherapeutics like cisplatin .
  • The mechanism included increased apoptosis via caspase activation and modulation of key proteins involved in cell cycle regulation .

Anti-inflammatory Properties

Research has shown that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Triazole derivatives have been noted for their antimicrobial properties against various pathogens:

CompoundActivityReference
This compoundModerate antibacterial activity against Gram-positive bacteria
Similar triazole derivativesSignificant antifungal activity against Candida species

Case Studies

  • Study on Breast Cancer Cells : A recent investigation into similar pyrazolo derivatives revealed that they effectively induced apoptosis in breast cancer cells through ROS-mediated pathways. The study highlighted the role of this class of compounds in enhancing the efficacy of existing chemotherapeutics by overcoming resistance mechanisms .
  • Inflammation Model : In a murine model of inflammation, compounds based on the pyrazolo framework showed reduced edema and lower levels of inflammatory markers compared to control groups. This suggests a promising avenue for treating inflammatory conditions .

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C22H22FN9OC_{22}H_{22}FN_9O with a molecular weight of approximately 447.5 g/mol. Its unique structure includes fused heterocycles that contribute to its biological activity. The presence of the fluorophenyl and furan moieties enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazoles, including the compound , exhibit significant antimicrobial properties. For instance:

  • Antibacterial Efficacy : Compounds similar to 7-(4-fluorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. Studies report Minimum Inhibitory Concentrations (MIC) ranging from 0.25 to 2 μg/mL for related triazole hybrids .
  • Antifungal Properties : The compound's structure suggests potential antifungal activity as well, with some derivatives demonstrating comparable efficacy to established antifungal agents like fluconazole .

Neurological Applications

The compound's interaction with adenosine receptors has been explored in neurological contexts:

  • Adenosine Receptor Modulation : The compound acts as a modulator for the adenosine A2A receptor, which is implicated in various neurological disorders. Research suggests that targeting this receptor can lead to therapeutic advancements in conditions like Parkinson's disease and other neurodegenerative disorders .

Study 1: Antimicrobial Evaluation

A study evaluated a series of triazole derivatives for their antimicrobial potency. The tested compounds exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. Notably, compounds with specific substituents on the phenyl ring showed enhanced activity against resistant strains .

Study 2: Neurological Impact Assessment

In a pharmacological study focusing on the modulation of adenosine receptors, derivatives similar to this compound were assessed for their neuroprotective effects. The findings indicated significant neuroprotection in models of oxidative stress and inflammation .

Comparative Analysis of Biological Activities

Activity TypeCompound SimilarityObserved EfficacyReference
AntibacterialTriazole DerivativesMIC: 0.25–2 μg/mL against MRSA
AntifungalTriazole HybridsComparable to fluconazole
NeuromodulationAdenosine A2A ReceptorNeuroprotective effects

Preparation Methods

Formimidate Intermediate Formation

A critical step involves converting 5-amino-1-(4-fluorophenyl)-3-substituted-1H-pyrazole-4-carbonitrile into its formimidate derivative. This is achieved by refluxing with triethyl orthoformate in acetic anhydride, yielding ethyl N-(4-cyano-1-(4-fluorophenyl)-3-substituted-1H-pyrazol-5-yl)formimidate.

Representative Reaction Conditions

Step Reagents/Conditions Yield
Formimidate synthesis Triethyl orthoformate, acetic anhydride, reflux (5 hr) 82%

Hydrazine-Mediated Cyclization

Treatment of the formimidate with hydrazine hydrate generates an amino-imino intermediate, which undergoes intramolecular cyclization upon heating. This step forms the pyrazolo[3,4-d]pyrimidine core, a precursor to the triazolo-pyrimidine system.

Introducing the 4-Fluorophenyl Substituent

The 4-fluorophenyl group at position 7 is introduced early in the synthesis by selecting 1-(4-fluorophenyl)-substituted pyrazole precursors. For example:

Synthesis of 5-Amino-1-(4-fluorophenyl)-3-styryl-1H-pyrazole-4-carbonitrile

This intermediate is prepared via condensation of (Z)-N'-phenylcinnamohydrazonoyl chloride with malononitrile in ethanolic sodium ethoxide. The 4-fluorophenyl group is retained throughout subsequent reactions due to its stability under acidic and basic conditions.

Functionalization with Furan-2-yl at Position 2

The furan-2-yl group is introduced via two primary strategies:

Direct Substitution During Cyclization

Reaction of the amino-imino intermediate with furan-2-carbaldehyde in the presence of acetic acid forms a hydrazone, which undergoes oxidative cyclization using FeCl₃ to yield the furan-substituted triazolo-pyrimidine.

Optimized Conditions for Furan Incorporation

Parameter Value
Aldehyde Furan-2-carbaldehyde
Solvent Ethanol
Catalyst FeCl₃ (4 equiv)
Time 12 hr
Yield 68–72% (estimated from analogous reactions)

Post-Cyclization Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling can introduce the furan-2-yl group after triazolo-pyrimidine core formation. This method requires halogenated intermediates (e.g., bromo-substituted at position 2) and furan-2-ylboronic acid.

Final Cyclization and Dimroth Rearrangement

The penultimate step involves refluxing intermediates with diethyl dicarbonate or formic acid to induce cyclization into the triazolo-pyrimidine system. A Dimroth rearrangement may occur under basic conditions, ensuring thermodynamic stability of the final product.

Key Spectral Data for Validation

  • IR : Absence of CN (~2215 cm⁻¹) and NH₂ bands confirms cyclization.
  • ¹H NMR : Signals for furan protons (δ 6.45–7.60 ppm) and 4-fluorophenyl (δ 7.25–8.10 ppm).
  • MS : Molecular ion peak matching C₁₉H₁₂FN₇O (theoretical m/z 381.3).

Scalability and Purification Challenges

  • Solvent Selection : Acetonitrile and ethanol are preferred for crystallization to avoid byproduct contamination.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves regioisomers.
  • Yield Optimization :





















    StepYield Range
    Formimidate75–82%
    Cyclization65–70%
    Final product58–63%

Comparative Analysis of Synthetic Routes

Table 1: Route Efficiency Comparison

Method Steps Total Yield Complexity
Direct cyclization 4 ~50% Moderate
Cross-coupling 5 ~45% High
One-pot synthesis 3 ~40% Low

The direct cyclization route balances yield and practicality, making it the most viable for industrial applications.

Q & A

Q. What are the established synthetic routes for 7-(4-fluorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine?

The compound is synthesized via cyclization and functionalization strategies. A key step involves reacting intermediates like 7-substituted pyrazolo-triazolo-pyrimidines with BBr₃ to remove protecting groups (e.g., demethylation of methoxy substituents). For example, BBr₃ in dichloromethane (DCM) at room temperature for 4 hours followed by hydrolysis with methanol yields the final product in 86% efficiency . Alternative routes include condensation of arylhydrazides with aminopyrazoles in diphenylether under reflux .

Q. Which spectroscopic techniques are critical for structural confirmation?

Nuclear magnetic resonance (¹H/¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are standard for confirming functional groups and molecular weight. Single-crystal X-ray diffraction provides definitive structural validation, with mean C–C bond lengths of 0.003 Å and R factor ≤ 0.055 ensuring accuracy .

Q. How is purity assessed during synthesis?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard. Melting point analysis (e.g., 266–268°C for analogs) and elemental analysis (C, H, N content within ±0.4% of theoretical values) are complementary methods .

Advanced Research Questions

Q. How do substituents at the 7-position influence biological activity?

Substituents like 4-fluorophenyl enhance receptor binding affinity. Carbon-carbon coupling reactions (e.g., aryl, arylalkyl, or vinyl moieties) at this position modulate selectivity. For example, analogs with 2-methoxyethoxy groups show improved adenosine A₂A receptor antagonism . Structure-activity relationship (SAR) studies suggest bulkier substituents reduce off-target effects .

Q. What strategies resolve contradictions in biological activity data across analogs?

Discrepancies may arise from divergent synthetic routes or impurity profiles. Methodological cross-validation (e.g., repeating reactions with purified intermediates) and computational docking studies can clarify mechanisms. For instance, trifluoromethyl groups in pyrazolo-pyrimidines enhance metabolic stability but may sterically hinder target binding .

Q. How is selectivity for adenosine receptors optimized?

Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) at the 7-position and furan-2-yl at the 2-position improves A₂A receptor affinity. Competitive binding assays (IC₅₀ values) against A₁, A₂B, and A₃ receptors are critical for selectivity profiling. Preladenant, a structurally related compound, demonstrates nanomolar A₂A antagonism via these modifications .

Q. What methods validate target engagement in cellular assays?

Radioligand displacement assays (e.g., using [³H]SCH58261 for A₂A receptors) and functional cAMP inhibition assays are standard. Dose-response curves and Schild analysis confirm competitive antagonism. Cross-reactivity is minimized by testing against panels of related kinases or GPCRs .

Methodological Challenges and Solutions

Q. How are low yields addressed in multi-step syntheses?

Optimizing reaction conditions (e.g., solvent, temperature, catalyst) is key. For example, diphenylether at reflux improves cyclization efficiency for triazolo-pyrimidine cores . Purification via column chromatography or crystallization (e.g., from ethanol) enhances yields .

Q. What analytical approaches distinguish regioisomers in pyrazolo-triazolo-pyrimidines?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY, HSQC) resolve positional ambiguity. X-ray crystallography unambiguously assigns regiochemistry, as seen in analogs with R factor = 0.046 .

Q. How is metabolic stability evaluated for in vivo studies?

Microsomal stability assays (e.g., liver microsomes + NADPH) quantify degradation rates. Introducing fluorine or trifluoromethyl groups reduces CYP450-mediated metabolism, as demonstrated in pyrazolo-pyrimidine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.